molecular formula C10H13F B6328920 5-Fluoro-2-isopropyltoluene CAS No. 84564-72-7

5-Fluoro-2-isopropyltoluene

Cat. No.: B6328920
CAS No.: 84564-72-7
M. Wt: 152.21 g/mol
InChI Key: LJCXKMJVDSCHOA-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropyltoluene (C₁₀H₁₃F) is a fluorinated aromatic hydrocarbon characterized by a toluene backbone substituted with a fluorine atom at the 5-position and an isopropyl group at the 2-position. While direct data on this compound are sparse in publicly available literature, its structural analogs—such as 5-Fluoro-2-iodotoluene—provide a basis for comparative analysis .

Properties

IUPAC Name

4-fluoro-2-methyl-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCXKMJVDSCHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-isopropyltoluene typically involves the fluorination of 2-isopropyltoluene. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-isopropyltoluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluoro-substituted benzoic acids or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of fluoro-substituted alkanes or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted alkanes.

Scientific Research Applications

5-Fluoro-2-isopropyltoluene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules to investigate their interactions and mechanisms of action.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isopropyltoluene involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the fluorine atom can enhance the binding affinity of the compound to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Fluoro-2-isopropyltoluene with 5-Fluoro-2-iodotoluene (C₈H₈FI), a closely related compound, and 2-Isopropyltoluene (C₁₀H₁₄), a non-fluorinated analog:

Property This compound 5-Fluoro-2-iodotoluene 2-Isopropyltoluene
Molecular Formula C₁₀H₁₃F C₈H₈FI C₁₀H₁₄
Substituents -F (5-position), -CH(CH₃)₂ (2) -F (5), -I (2) -CH(CH₃)₂ (2)
Molecular Weight (g/mol) 152.21 250.05 134.22
Key Functional Features Electronegative F, bulky isopropyl Electronegative F, iodine (leaving group) Bulky isopropyl (no halogen)
Potential Applications Intermediate in agrochemicals/pharmaceuticals Cross-coupling reactions, radiopharmaceuticals Solvent, fuel additive

Chemical Reactivity and Stability

  • Fluorine vs. Iodine Substituents: The fluorine atom in both compounds enhances electron-withdrawing effects, stabilizing the aromatic ring. However, iodine in 5-Fluoro-2-iodotoluene acts as a superior leaving group, enabling participation in nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Thermal and Oxidative Stability :

    • Fluorine’s strong C-F bond likely enhances thermal stability in both fluorinated compounds. However, iodine’s larger atomic radius and weaker C-I bond may reduce the thermal stability of 5-Fluoro-2-iodotoluene relative to its isopropyl counterpart.

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